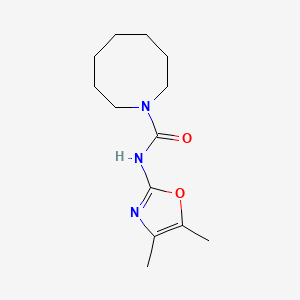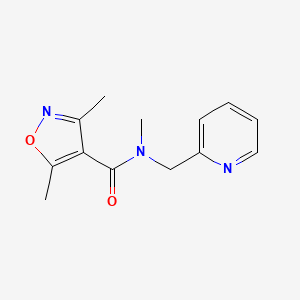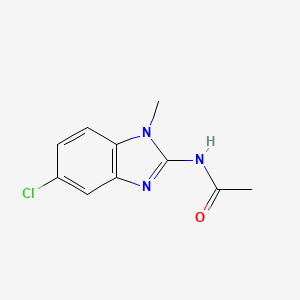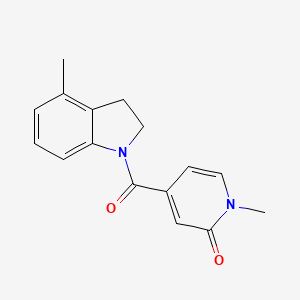
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide, also known as DOAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DOAC is a heterocyclic compound that contains an azocane ring and an oxazole ring, which makes it a unique chemical entity. In
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide is not fully understood. However, studies have suggested that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide may exert its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that play a critical role in gene expression regulation. By inhibiting the activity of these enzymes, N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can alter gene expression patterns, leading to various biological effects.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can reduce tumor growth in animal models, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. However, N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Therefore, more research is needed to fully explore its potential applications.
将来の方向性
There are several future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide. One potential direction is to explore its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another potential direction is to investigate its potential as an antimicrobial agent. Studies are needed to determine its effectiveness against various bacterial and fungal strains. Additionally, more research is needed to fully understand its mechanism of action and biological effects.
合成法
The synthesis of N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-nitroaniline with ethyl acetoacetate to form 4,5-dimethyl-1,3-oxazole-2-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. The final step is the reaction of the amino group with 1,6-dibromohexane to form N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide.
科学的研究の応用
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has been investigated for its anticancer properties. Studies have shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has also been explored for its antimicrobial properties. Research has shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-11(2)18-12(14-10)15-13(17)16-8-6-4-3-5-7-9-16/h3-9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSAYDLZYOKHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)




![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7531289.png)

